molecular formula C7H11NO2 B8490821 Methyl 2-propargylaminopropionate

Methyl 2-propargylaminopropionate

Cat. No.: B8490821
M. Wt: 141.17 g/mol
InChI Key: ICLACKXVMUQUOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-propargylaminopropionate is a methyl ester derivative featuring a propargylamine (HC≡C-CH2-NH-) substituent at the second carbon of the propionate backbone. This compound combines the reactivity of a terminal alkyne (propargyl group) with the ester functionality, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science research. Its propargyl group enables participation in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), which are pivotal in drug discovery and polymer chemistry .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

methyl 2-(prop-2-ynylamino)propanoate

InChI

InChI=1S/C7H11NO2/c1-4-5-8-6(2)7(9)10-3/h1,6,8H,5H2,2-3H3

InChI Key

ICLACKXVMUQUOK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)NCC#C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

(a) Methyl Propionate
  • Structure : Simplest methyl ester of propionic acid (CH3CH2COOCH3).
  • Comparison: Lacks the propargylamine group, resulting in significantly lower reactivity. Methyl propionate is primarily used as a solvent or flavoring agent, whereas Methyl 2-propargylaminopropionate’s alkyne moiety enables covalent bonding applications .
(b) Ethyl 2-(Methyldithio)propionate
  • Structure : Ethyl ester with a methyldithio (-S-S-CH3) substituent.
  • Comparison: The sulfur-containing group enhances antioxidant properties, making it suitable for food additives. In contrast, this compound’s alkyne group is more reactive, favoring pharmaceutical conjugation over food applications .
(c) Methyl 2-Methyl-2-(2-Nitrophenyl)propionate
  • Structure : Branched methyl ester with a nitro-phenyl group.
  • This compound, however, is tailored for bioorthogonal reactions due to its alkyne functionality .
(d) Pharmaceutical Impurities (e.g., EP Impurities A–F)
  • Examples: Imp. A (EP): (2RS)-2-[3-(2-Methylpropyl)-phenyl]propanoic Acid Imp. D (EP): (2RS)-2-(4-Methylphenyl)-propanoic Acid
  • Comparison: These propanoic acid derivatives lack ester and propargyl groups, rendering them pharmacologically inactive impurities. This compound’s ester and alkyne groups make it a synthetic precursor rather than a byproduct .

Physical and Chemical Properties

While direct data for this compound is scarce, inferences can be drawn from analogous methyl esters:

  • Solubility : Likely polar-aprotic solvent soluble (e.g., acetone, DMSO), similar to methyl salicylate and other esters .
  • Boiling Point : Expected to be higher than methyl propionate (79°C) due to the propargylamine group’s increased molecular weight and polarity .
  • Stability : Propargyl groups may render the compound prone to oxidation or polymerization under ambient conditions, unlike more stable esters like sandaracopimaric acid methyl ester .

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